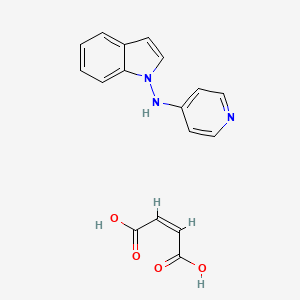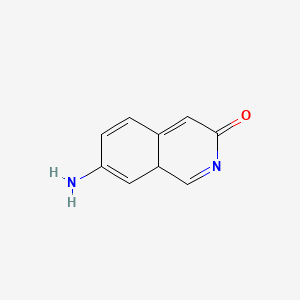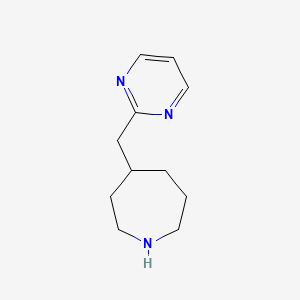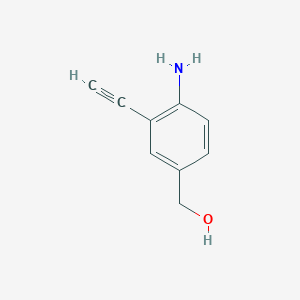
2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester is a compound with the molecular formula C19H21NO12 and a molecular weight of 455.37 g/mol . This compound is significant in the biomedical sector due to its unique chemical configuration and its role in exploring drug reactions, pharmacokinetics, and pharmacodynamics.
Preparation Methods
The synthesis of 2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester involves the acetylation of beta-D-glucuronide followed by the esterification with 2-nitrophenol. The reaction conditions typically include the use of acetone and methanol as solvents, and the reaction is carried out at low temperatures, often stored at -20°C to maintain stability .
Chemical Reactions Analysis
2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Drug Development: It is used to study drug metabolism pathways, pharmacokinetics, and pharmacodynamics.
Biomedical Research: The compound is crucial for exploring drug reactions and developing prodrug forms of various pharmaceuticals.
Proteomics Research: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo enzymatic hydrolysis, releasing active metabolites that interact with biological targets. These interactions can modulate various biochemical pathways, influencing drug metabolism and efficacy.
Comparison with Similar Compounds
2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester can be compared with similar compounds such as:
Norethindrone 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester: A protected metabolite of Norethindrone used in drug metabolism studies.
2,3,4-Tri-O-acetyl-beta-D-Glucuronide methyl ester: Another glucuronide derivative used in biomedical research. The uniqueness of this compound lies in its specific nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21NO12 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3 |
InChI Key |
CTOASCJVNQFYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid](/img/structure/B12335434.png)






![Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)-](/img/structure/B12335491.png)

![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12335510.png)
